molecular formula C10H10ClN3OS B105080 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine CAS No. 16234-15-4

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine

Cat. No.: B105080
CAS No.: 16234-15-4
M. Wt: 255.72 g/mol
InChI Key: HKQMXHKNXRNUCF-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃OS and a molecular weight of 255.72 g/mol . This compound is characterized by the presence of a thienopyrimidine core substituted with a morpholine ring and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine has several scientific research applications:

Preparation Methods

The synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 43% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.

    Condensation Reactions: The thienopyrimidine core can participate in condensation reactions with various aldehydes and ketones.

Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dichloromethane (DCM) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMXHKNXRNUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604642
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16234-15-4
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichloro-thieno[3,2-d]pyrimidine 3, (8.68 g, 42.34 mmol), morpholine (8.11 mL, 2.2 eq.) and MeOH (150 mL) was stirred at room temperature for 1 h. The reaction mixture was then filtered, washed with water and MeOH, to yield 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 4 as a white solid (11.04 g, 100%). 1H NMR (400 MHz, d6-DMSO) 3.74 (4H, t, J=4.9 Hz), 3.90 (4H, t, J=4.9 Hz), 7.40 (1H, d, J=5.6 Hz), 8.30 (1H, d, J=5.6 Hz).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Morpholine (87 ml, 1.00 mol, 2.2 equiv.) was added to a solution of 2,4-dichloro-thieno[3,2-d]pyrimidine 3 (93.4 g, 0.456 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in a vacuum oven at 40° C. for 24 hours to give 442-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine 4 as an off-white solid (109 g, 94% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.74 (t, J=4.9 Hz, 4H), 3.90 (t, J=4.9 Hz, 4H), 7.40 (d, J=5.6 Hz, 1H), 8.30 (d, J=5.6 Hz, 1H). LCMS (ESI pos) m/e 257 (M+1).
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
93.4 g
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Reactant of Route 2
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine

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